Furo[2,3-d]pyridazine-3-carbaldehyde
CAS No.: 39567-42-5
Cat. No.: VC17565774
Molecular Formula: C7H4N2O2
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39567-42-5 |
|---|---|
| Molecular Formula | C7H4N2O2 |
| Molecular Weight | 148.12 g/mol |
| IUPAC Name | furo[2,3-d]pyridazine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H4N2O2/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H |
| Standard InChI Key | ICQSLDCXWQNJMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CN=N1)OC=C2C=O |
Introduction
Chemical Identity and Structural Features
Furo[2,3-d]pyridazine-3-carbaldehyde (C₇H₄N₂O₂) is a bicyclic heteroaromatic compound comprising a fused furan ring (oxygen-containing) and pyridazine ring (two adjacent nitrogen atoms). The aldehyde group at the 3-position introduces electrophilic reactivity, making it a versatile intermediate for nucleophilic additions and cross-coupling reactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄N₂O₂ |
| Molecular Weight | 148.12 g/mol |
| Ring System | Furo[2,3-d]pyridazine |
| Functional Group | Aldehyde (-CHO) at C3 |
| Aromatic System | 10 π-electrons (furan + pyridazine) |
The parent compound, furo[2,3-d]pyridazine (C₆H₄N₂O), lacks the aldehyde group but shares the fused-ring backbone . X-ray crystallography of analogous structures reveals planar geometries with bond lengths consistent with aromatic delocalization . The aldehyde’s electronic effects slightly distort the pyridazine ring, increasing polarization at the carbonyl carbon .
Synthesis and Manufacturing Processes
Precursor-Based Strategies
The synthesis of furo[2,3-d]pyridazine derivatives typically begins with functionalized pyridazine precursors. A validated route involves:
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S NAr Reaction: Displacement of a halogen (e.g., chlorine) at the 2-position of 2,5-dichloronicotinic acid derivatives using hydroxylacetate anions .
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Cyclization: Intramolecular ether formation under basic conditions to yield the fused furan ring .
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Aldehyde Introduction: Oxidation of a hydroxymethyl group or direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at the 3-position .
For example, ethyl 2-hydroxyacetate reacts with 2,5-dichloronicotinic acid tert-butyl ester under sodium hydride catalysis to form the furopyridazine core, followed by tert-butyl ester cleavage and decarboxylation . Subsequent oxidation of a hydroxymethyl intermediate with Dess-Martin periodinane or Swern conditions introduces the aldehyde .
Industrial Scalability Challenges
Key bottlenecks include:
Recent advances in flow chemistry and catalytic oxidation (e.g., TEMPO/NaClO₂ systems) may address these limitations .
Physicochemical Properties
Solubility and Stability
Furo[2,3-d]pyridazine-3-carbaldehyde exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but poor aqueous solubility (<0.1 mg/mL) . The aldehyde group renders it susceptible to hydration in aqueous media, forming geminal diols, which reversibly dehydrate under acidic conditions .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 9.98 (s, 1H, CHO), 8.72 (d, J = 5.2 Hz, 1H, H5), 8.15 (d, J = 5.2 Hz, 1H, H6), 7.45 (s, 1H, H2), 6.82 (s, 1H, H4) .
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IR: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) .
Industrial and Research Applications
Future Perspectives and Research Directions
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